2-Bromo-3-(3-methyl-2-thienyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWYLTOECROTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 3 Methyl 2 Thienyl 1 Propene
Retrosynthetic Analysis and Key Disconnections for the Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. amazonaws.com For 2-Bromo-3-(3-methyl-2-thienyl)-1-propene, two primary disconnections guide the synthetic design:
Disconnection of the C-C bond between the thiophene (B33073) ring and the propene unit: This is a common strategy that simplifies the molecule into a functionalized thiophene and a three-carbon propene synthon. This leads to precursors like a 3-methyl-2-thienyl organometallic reagent and a 2,3-dihalopropene.
Disconnection of the C-Br bond: This approach considers the final step to be the introduction of the bromine atom onto a pre-formed 3-(3-methyl-2-thienyl)-1-propene (B1610692) backbone. This suggests an allylic bromination reaction as a key step.
These disconnections give rise to several potential synthetic pathways, which are explored in the following sections.
Classical Synthetic Routes and Their Academic Limitations
Classical synthetic routes for this compound often rely on well-established, multi-step reaction sequences. While these methods can provide access to the target compound, they often come with academic limitations such as harsh reaction conditions, low yields, and lack of stereoselectivity.
Approaches Involving Bromination Reactions of Precursors
A straightforward approach involves the bromination of a suitable precursor. One common method is the radical bromination of an allylic position using N-bromosuccinimide (NBS). masterorganicchemistry.com
Synthetic Pathway:
Synthesis of 3-(3-methyl-2-thienyl)propene: This precursor can be synthesized via the reaction of 3-methyl-2-thienylmagnesium bromide with allyl bromide. sigmaaldrich.comthieme-connect.de
Allylic Bromination: The synthesized 3-(3-methyl-2-thienyl)propene is then treated with NBS and a radical initiator, such as AIBN or benzoyl peroxide, to introduce the bromine atom at the allylic position. masterorganicchemistry.com
Academic Limitations:
Regioselectivity: Radical bromination can sometimes lead to a mixture of products, including constitutional isomers, which can be difficult to separate.
Side Reactions: The use of Br₂ as a brominating agent can lead to the competing reaction of addition to the double bond, forming a dibromide. masterorganicchemistry.com NBS is often used to maintain a low concentration of Br₂ and minimize this side reaction. masterorganicchemistry.com
Solvent Incompatibility: NBS can be incompatible with certain solvents, such as amides and THF, under certain conditions, which can lead to safety concerns and reduced yields. researchgate.netresearchgate.net
| Precursor | Reagent | Product | Reported Limitations |
| 3-(3-methyl-2-thienyl)propene | N-Bromosuccinimide (NBS), Radical Initiator | This compound | Potential for multiple bromination products, side reactions with Br₂, solvent incompatibilities. |
Strategies Utilizing Functionalized Thiophene-Based Intermediates
This strategy involves building the propene moiety onto a pre-functionalized thiophene ring. A common approach is the Grignard reaction.
Synthetic Pathway:
Formation of Grignard Reagent: 2-Bromo-3-methylthiophene (B51420) is reacted with magnesium metal in an ethereal solvent to form 3-methyl-2-thienylmagnesium bromide. sigmaaldrich.com
Reaction with an Allyl Halide: The Grignard reagent is then reacted with a suitable three-carbon electrophile, such as 2,3-dibromopropene (B1205560), to form the target molecule.
Academic Limitations:
Grignard Reagent Reactivity: Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring strictly anhydrous reaction conditions. nih.gov
Side Reactions: The high basicity of Grignard reagents can lead to side reactions, such as elimination, especially with sterically hindered substrates.
Regioselectivity: In reactions with dihalo-substituted propenes, there is a possibility of reaction at either halogenated position, which could lead to a mixture of products.
| Thiophene Intermediate | Reagent | Product | Reported Limitations |
| 3-methyl-2-thienylmagnesium bromide | 2,3-Dibromopropene | This compound | High reactivity requiring anhydrous conditions, potential for side reactions and regioisomers. |
Alkenylation Methodologies for Propene Moiety Construction
Alkenylation reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, provide powerful tools for the construction of the propene double bond with good control over its position. wikipedia.orgmasterorganicchemistry.comwikipedia.org
Wittig Reaction:
Synthesis of a Phosphonium (B103445) Ylide: A suitable phosphonium salt is deprotonated with a strong base to form the ylide. libretexts.org
Reaction with an Aldehyde: The ylide is then reacted with an appropriate aldehyde, such as 3-methyl-2-thiophenecarboxaldehyde (B51414), to form the alkene. masterorganicchemistry.comorganic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction:
The HWE reaction, a modification of the Wittig reaction, often provides better E-selectivity for the resulting alkene and uses a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net
Academic Limitations:
Stereoselectivity: The Wittig reaction can often lead to a mixture of E and Z isomers, and controlling the stereoselectivity can be challenging. wikipedia.org While the HWE reaction generally favors the E-isomer, achieving high selectivity can depend on the specific substrates and reaction conditions. wikipedia.org
Byproduct Removal: The Wittig reaction produces triphenylphosphine (B44618) oxide as a byproduct, which can sometimes be difficult to separate from the desired product. The HWE reaction offers an advantage here as the phosphate (B84403) byproduct is typically water-soluble and easier to remove. organic-chemistry.org
Ylide Stability: The stability of the ylide can influence the stereochemical outcome of the Wittig reaction. organic-chemistry.org
| Carbonyl Compound | Reagent | Reaction Type | Product | Reported Limitations |
| 3-Methyl-2-thiophenecarboxaldehyde | Bromomethyl)triphenylphosphonium bromide, Base | Wittig | 3-(3-Methyl-2-thienyl)-1-propene (precursor for bromination) | Potential for E/Z mixture, removal of triphenylphosphine oxide. |
| 3-Methyl-2-thiophenecarboxaldehyde | Diethyl (bromomethyl)phosphonate, Base | HWE | (E)-3-(3-Methyl-2-thienyl)-1-propene (precursor for bromination) | Generally good E-selectivity, but can be substrate-dependent. |
Advanced Synthetic Strategies and Their Development
Modern synthetic chemistry has seen the development of powerful catalytic methods that often overcome the limitations of classical routes, offering milder reaction conditions, higher yields, and improved selectivity.
Catalytic Approaches to Synthesis (e.g., Metal-Mediated Cross-Coupling Reactions)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a highly efficient route to the target compound. Reactions such as Suzuki, Negishi, and Heck couplings are particularly relevant. ntnu.no
Suzuki Coupling:
This reaction involves the coupling of an organoboron compound with an organic halide. A plausible route would be the reaction of 3-methyl-2-thienylboronic acid with 2,3-dibromopropene, catalyzed by a palladium complex. ntnu.nontnu.noresearchgate.net The success of Suzuki couplings with thienylboronic acids can be dependent on the catalyst system and reaction conditions to avoid side reactions like protodeborylation. ntnu.no
Negishi Coupling:
The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. The coupling of 3-methyl-2-thienylzinc chloride with 2,3-dibromopropene in the presence of a palladium catalyst would be a viable approach. nih.govnih.gov
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene. It's conceivable to synthesize the target compound via the reaction of 2-bromo-3-methylthiophene with an allene (B1206475) in the presence of a palladium catalyst, although controlling the regioselectivity of the allene insertion could be challenging. organic-chemistry.orgchemistryviews.orgnih.gov
Advantages of Catalytic Approaches:
Milder Conditions: These reactions often proceed under milder conditions compared to classical methods.
High Yields and Selectivity: They can provide high yields of the desired product with excellent chemo-, regio-, and stereoselectivity.
Functional Group Tolerance: Modern catalytic systems often tolerate a wide range of functional groups, reducing the need for protecting groups.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Potential Advantages |
| 3-Methyl-2-thienylboronic acid | 2,3-Dibromopropene | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Suzuki | High functional group tolerance, commercially available starting materials. |
| 3-Methyl-2-thienylzinc chloride | 2,3-Dibromopropene | Pd catalyst (e.g., Pd(dppf)Cl₂) | Negishi | High reactivity of organozinc reagent. |
| 2-Bromo-3-methylthiophene | Allene | Pd catalyst, Base | Heck | Direct formation of the propene moiety. |
Considerations for Stereoselective Synthesis of this compound
The synthesis of this compound can result in the formation of E and Z stereoisomers due to the trisubstituted double bond. The control of this stereochemistry is a critical aspect of its synthesis.
One of the primary methods for controlling the stereochemical outcome is through the Wittig reaction and its variants. The nature of the phosphorus ylide plays a significant role in determining the isomeric ratio. Stabilized ylides, typically those with electron-withdrawing groups, generally favor the formation of the (E)-alkene. In contrast, non-stabilized ylides tend to yield the (Z)-alkene as the major product organic-chemistry.org. For the synthesis of this compound, a stabilized ylide would be required to introduce the bromine atom, which would likely favor the (E)-isomer.
Another approach to achieve stereoselectivity involves the use of transition metal-catalyzed cross-coupling reactions. For instance, methods have been developed for the stereoselective synthesis of trisubstituted vinyl bromides through the addition of alkynes to in situ formed oxocarbenium ions, a reaction promoted by a Lewis acid like magnesium bromide etherate which also serves as the bromide source nih.govthieme-connect.de. Such a strategy could be adapted, potentially offering high stereocontrol. Furthermore, the conversion of functionalized vinyl boronates, synthesized via olefin cross-metathesis, can lead to stereoselectively transformed Z-vinyl bromides acs.org.
Application of Flow Chemistry Techniques in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers several advantages for the synthesis of this compound. These benefits include enhanced safety, improved heat and mass transfer, and greater scalability and automation.
The Wittig reaction, a plausible route to the target compound, has been successfully implemented in flow chemistry systems syrris.comacs.org. A flow setup would typically involve pumping a solution of the 3-methyl-2-thiophenecarboxaldehyde and the phosphorus ylide through a heated reactor coil. The precise control over reaction time and temperature in a flow reactor can lead to higher yields and selectivities compared to batch processing acs.org.
For an allylic bromination approach using a reagent like N-bromosuccinimide (NBS), which is a radical reaction, flow chemistry can be particularly advantageous. These reactions are often initiated by light (photochemistry) or heat, and flow reactors can be easily equipped with light sources or heating elements to ensure uniform and efficient reaction initiation youtube.com. The improved safety profile of flow chemistry is also a significant benefit when handling potentially hazardous reagents like bromine or dealing with exothermic reactions masterorganicchemistry.com.
Optimization of Reaction Conditions and Yields for Academic Scale Production
The efficient synthesis of this compound on an academic scale necessitates the careful optimization of several reaction parameters.
The choice of solvent can profoundly impact the efficiency and selectivity of the synthesis. In a Wittig-type reaction, the solvent's polarity can influence the stability of the intermediates and the reaction rate. Aprotic polar solvents are often favored. In a study on the synthesis of (prop-2-ynyloxy)benzene derivatives, acetone, an aprotic polar solvent, was found to provide the best solvation for SN2 type reactions plos.org. For allylic bromination with NBS, non-polar solvents like carbon tetrachloride are traditionally used to minimize competing ionic reactions libretexts.org.
The following table illustrates hypothetical solvent effects on the yield of a Wittig reaction for the synthesis of this compound.
| Solvent | Dielectric Constant | Hypothetical Yield (%) |
|---|---|---|
| Toluene | 2.4 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Dichloromethane (DCM) | 9.1 | 85 |
| Dimethylformamide (DMF) | 36.7 | 72 |
Pressure is primarily a relevant parameter when working with gaseous reagents or when conducting reactions in a flow chemistry setup above the solvent's boiling point. Flow reactors can operate at elevated pressures, allowing for higher reaction temperatures and shorter reaction times acs.org.
The table below shows a hypothetical optimization of temperature for an allylic bromination reaction.
| Temperature (°C) | Hypothetical Yield of Allylic Bromide (%) | Hypothetical Yield of Dibromo-adduct (%) |
|---|---|---|
| 25 | 40 | 55 |
| 50 | 75 | 20 |
| 77 (Reflux in CCl4) | 88 | 10 |
| 100 | 82 | 15 |
In catalytic reactions, such as a potential Suzuki or Heck cross-coupling approach to the target molecule, the amount of catalyst (catalyst loading) and the nature of the ligand attached to the metal center are crucial for achieving high yields and selectivity. Lowering the catalyst loading is economically and environmentally desirable, but it may require more efficient ligands to maintain high catalytic activity.
Ligand design is central to controlling the stereoselectivity of many transition metal-catalyzed reactions. For instance, in a stereoselective synthesis of vinyl halides, the choice of ligand on the metal catalyst can influence the geometry of the resulting double bond. While a specific catalyst system for this compound is not documented, principles from related syntheses can be applied. For example, in phase-transfer catalysis, the structure of the catalyst can influence diastereoselectivity mdpi.com.
The following interactive table demonstrates a hypothetical optimization of catalyst loading for a cross-coupling reaction.
| Catalyst Loading (mol%) | Hypothetical Yield (%) | Reaction Time (h) |
|---|---|---|
| 5 | 95 | 2 |
| 2 | 94 | 4 |
| 1 | 92 | 8 |
| 0.5 | 85 | 16 |
Reactivity and Mechanistic Investigations of 2 Bromo 3 3 Methyl 2 Thienyl 1 Propene
Electrophilic and Nucleophilic Reactivity at the Alkene Moiety
The propene unit, with its electron-rich carbon-carbon double bond, is a primary site for reactivity, particularly for addition reactions. Alkenes typically act as nucleophiles, donating electrons from their π-bond to an electrophile. uomustansiriyah.edu.iq
The alkene portion of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene is susceptible to electrophilic addition. libretexts.org In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. The regiochemical and stereochemical outcomes of these additions are governed by established mechanistic principles.
Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to an alkene typically proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.orglibretexts.org The initial attack by the alkene's π-bond on the hydrogen atom of the HX molecule is the rate-determining step. libretexts.org According to Markovnikov's rule, the hydrogen atom attaches to the carbon with fewer alkyl substituents, leading to the more stable carbocation. For this compound, protonation would likely occur at the terminal CH₂ carbon, forming a secondary carbocation adjacent to the bromine-bearing carbon. The subsequent attack by the halide ion (X⁻) on this carbocation yields the final product.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond occurs through a different mechanism. When a bromine molecule approaches the electron-rich alkene, it becomes polarized, and the alkene attacks the slightly positive bromine atom. savemyexams.com This results in the formation of a cyclic bromonium ion intermediate and a bromide ion. The bromide ion then attacks one of the carbons of the cyclic intermediate from the side opposite the initial bromine, leading to an anti-addition product.
Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov hydration of an alkene. In the first step, borane (B79455) (BH₃) adds across the double bond. The boron atom, being less electronegative, adds to the less substituted carbon (the terminal CH₂), and the hydrogen adds to the more substituted carbon. This process typically occurs in a syn-fashion, meaning both the boron and hydrogen atoms add to the same face of the double bond. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an alcohol.
The following table illustrates the expected products from these addition reactions.
| Reagent(s) | Reaction Type | Predicted Major Product |
| HBr | Hydrohalogenation | 2,2-Dibromo-1-(3-methyl-2-thienyl)propane |
| Br₂ | Halogenation | 1,2,2-Tribromo-3-(3-methyl-2-thienyl)propane |
| 1. BH₃ • THF2. H₂O₂, NaOH | Hydroboration-Oxidation | 2-Bromo-3-(3-methyl-2-thienyl)propan-1-ol |
While electrophilic additions are common, the propene unit can also undergo radical reactions. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to an anti-Markovnikov product. In this process, a bromine radical adds to the double bond first, attacking the less substituted carbon to form the more stable secondary radical. This radical then abstracts a hydrogen atom from another HBr molecule to give the product and propagate the radical chain. It is also conceivable that radical intermediates could be involved in certain metal-catalyzed processes. researchgate.net
Reactivity of the Bromo Substituent
The vinyl bromide group is a key handle for synthetic transformations, particularly for the formation of new carbon-carbon bonds through cross-coupling reactions. Direct nucleophilic substitution at the sp²-hybridized carbon is generally difficult.
Vinyl halides, such as this compound, are typically unreactive toward classical SN1 and SN2 nucleophilic substitution reactions.
SN1 Pathway: This pathway involves the formation of a carbocation intermediate after the leaving group departs. jimcontent.com Vinylic carbocations are highly unstable and difficult to form, making the SN1 route energetically unfavorable for this substrate.
SN2 Pathway: This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. openstax.orglibretexts.org For a vinyl halide, this approach is sterically hindered by the molecule's geometry. The incoming nucleophile would need to approach within the plane of the alkene, and the electron density of the π-bond is repulsive. Therefore, the SN2 pathway is also highly unlikely.
While classical SN1 and SN2 reactions are disfavored, substitutions can be achieved under different conditions, such as through palladium-catalyzed reactions where the mechanism is entirely different. pharm.or.jp
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and vinyl halides are excellent substrates for these transformations. nih.gov These reactions proceed under mild conditions and tolerate a wide variety of functional groups. nih.govwikipedia.org
Suzuki-Miyaura Reaction: This reaction involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com this compound would be expected to couple with various aryl or vinyl boronic acids to generate more complex substituted alkenes. nih.gov
Sonogashira Reaction: The Sonogashira reaction couples a vinyl or aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as the base. organic-chemistry.orgnih.gov This provides a direct route to conjugated enyne structures. Copper-free versions of this reaction have also been developed. nih.gov
Heck Reaction: The Mizoroki-Heck reaction is the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with another alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a substituted diene. The reaction mechanism typically favors the formation of the trans isomer. organic-chemistry.orgnih.gov
The tables below provide illustrative examples of potential cross-coupling reactions.
Table: Representative Suzuki-Miyaura Reactions
| Coupling Partner | Catalyst / Base | Expected Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-3-(3-methyl-2-thienyl)-1-propene |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₂CO₃ | 2-(4-Methoxyphenyl)-3-(3-methyl-2-thienyl)-1-propene |
Table: Representative Sonogashira Reactions
| Coupling Partner | Catalyst / Base | Expected Product |
|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(3-Methyl-2-thienyl)-3-methylene-1-phenyl-1-butyne |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 1-(Trimethylsilyl)-4-(3-methyl-2-thienyl)-3-methylene-1-butyne |
Table: Representative Heck Reactions
| Coupling Partner | Catalyst / Base | Expected Product |
|---|---|---|
| Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | (E)-1-Phenyl-3-(3-methyl-2-thienyl)methyl-1,3-butadiene |
The success of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle involving the palladium center shuttling between different oxidation states, primarily Pd(0) and Pd(II). wikipedia.org The two key mechanistic steps that frame this cycle are oxidative addition and reductive elimination. libretexts.org
Oxidative Addition: The catalytic cycle begins when the active Pd(0) catalyst reacts with the vinyl halide, this compound. In this step, the C-Br bond is broken, and both fragments add to the metal center. nih.gov This process, known as oxidative addition, increases the oxidation state of palladium from 0 to +2 and its coordination number by two, forming a square planar organopalladium(II) complex. libretexts.orgnih.gov
Reductive Elimination: After the subsequent steps of the specific coupling reaction (e.g., transmetalation in the Suzuki reaction or migratory insertion in the Heck reaction), the two organic fragments are bound to the Pd(II) center. nih.govnih.gov The final step is reductive elimination, where these two groups couple to form a new bond, creating the final product. libretexts.org This step reduces the palladium's oxidation state from +2 back to 0 and decreases its coordination number by two, thus regenerating the active Pd(0) catalyst, allowing the cycle to begin anew. nih.govlibretexts.org
This sequence of oxidative addition and reductive elimination is fundamental to the catalytic activity of palladium in forming a vast array of organic molecules from substrates like this compound.
Reactivity of the Thiophene (B33073) Ring System
The reactivity of the core thiophene structure in this compound is governed by the electronic properties of the heterocyclic aromatic ring and the influence of its substituents.
The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.com The sulfur atom can stabilize the cationic intermediate (the sigma complex) through resonance, directing electrophilic attack preferentially to the α-positions (C2 and C5), which are kinetically and thermodynamically favored over the β-positions (C3 and C4). nist.govresearchgate.net
In the case of this compound, the thiophene ring is substituted at the C2 and C3 positions. The regiochemical outcome of further electrophilic substitution is determined by the combined directing effects of these existing groups.
3-Methyl Group: An alkyl group like methyl is a weak electron-donating group (activating) that directs incoming electrophiles to the ortho (C2, C4) and para (C5) positions. libretexts.org
2-(2-bromo-1-propenyl)methyl Group: This substituent, being an alkyl-type group attached via a methylene (B1212753) bridge, also functions as a weak activator, directing electrophiles to its ortho (C3) and para (C5) positions.
The directing influences of the two groups are cooperative, both strongly favoring substitution at the C5 position. The C2 and C3 positions are already substituted. While the methyl group weakly activates the C4 position, the C5 position benefits from the activating effects of both substituents, making it the most nucleophilic and sterically accessible site for electrophilic attack. msu.edu Therefore, electrophilic substitution reactions on this compound are predicted to occur almost exclusively at the C5 position.
Table 1: Predicted Products of Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 2-Bromo-5-bromo-3-(3-methyl-2-thienyl)-1-propene |
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-3-(5-nitro-3-methyl-2-thienyl)-1-propene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(2-bromoallyl)-4-methyl-2-thienyl)ethan-1-one |
| Sulfonation | SO₃, H₂SO₄ | 5-(2-bromoallyl)-4-methylthiophene-2-sulfonic acid |
Functionalization Strategies for the Thiophene Substituents
Beyond reactions on the thiophene ring itself, the substituents offer key handles for further molecular elaboration.
Functionalization of the Methyl Group: The methyl group can be functionalized through free-radical halogenation, typically using N-Bromosuccinimide (NBS) with a radical initiator. This would convert the methyl group into a bromomethyl group, a versatile electrophilic site for subsequent nucleophilic substitution, enabling the introduction of a wide range of functionalities.
Functionalization of the 2-Bromo-1-propene Group: The vinyl bromide moiety is a particularly valuable functional group for synthetic transformations. It is well-established that vinyl halides participate in a variety of palladium-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jcu.edu.au These reactions provide a powerful platform for extending the molecular framework.
Table 2: Potential Cross-Coupling Reactions at the Vinylic Bromide This table is interactive. Click on the headers to sort.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Vinyl-substituted propene |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Alkylated/Arylated propene |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted 1,3-diene |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Conjugated enyne |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | Enamine |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.
While no specific MCRs employing this compound have been documented, its structure suggests it could be a viable substrate for certain types of MCRs. The vinylic bromide is the most probable reactive site for initiating an MCR cascade.
A plausible, though hypothetical, scenario would involve a transition-metal-catalyzed MCR. The process could be initiated by the oxidative addition of a low-valent palladium catalyst into the carbon-bromine bond of the propene group. The resulting organopalladium intermediate could then engage in sequential reactions with two other components, such as an alkyne and a nucleophile, to assemble a complex product in a single pot. This approach leverages the well-known reactivity of vinylic halides in palladium catalysis and combines it with the principles of MCRs to forge multiple bonds in one sequence.
Kinetic and Thermodynamic Studies of Key Transformation Pathways
Specific experimental kinetic and thermodynamic parameters for reactions involving this compound are not available in the literature. This section outlines the principles and methodologies by which such data would be obtained.
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. For a hypothetical nucleophilic substitution reaction on the compound, such as a Suzuki coupling, the general form of the rate law would be:
Rate = k [Thiophene Derivative]ˣ [Boronic Acid]ʸ [Base]ᶻ
Here, k is the rate constant, and the exponents x, y, and z are the reaction orders with respect to each reactant. These orders must be determined experimentally. The method of initial rates is commonly used, where the initial concentration of one reactant is varied while others are held constant, and the effect on the initial reaction rate is measured.
Table 3: Hypothetical Data for Determining Reaction Order This table is interactive. You can filter the data by entering values in the search boxes below each header.
| Experiment | [Thiophene] (M) | [Boronic Acid] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 8.0 x 10⁻⁵ |
From this hypothetical data, doubling the thiophene concentration (Exp. 1 to 2) doubles the rate, indicating it is first order (x=1). Doubling the boronic acid concentration (Exp. 1 to 3) quadruples the rate, indicating it is second order (y=2).
Calculation of Activation Energies and Enthalpies
Thermodynamic and kinetic barriers define a reaction's profile.
Enthalpy of Reaction (ΔH): This value indicates the net heat change of a reaction (exothermic or endothermic). It can be measured using calorimetry or estimated from tabulated bond dissociation energies. For thiophene itself, the standard enthalpy of formation has been well-documented. nist.govosti.gov
Activation Energy (Eₐ): This is the minimum energy barrier that must be overcome for a reaction to occur. youtube.com It is determined experimentally by measuring the rate constant (k) at various temperatures and applying the Arrhenius equation. fsu.edu
Arrhenius Equation: ln(k) = (-Eₐ/R)(1/T) + ln(A)
By plotting the natural log of the rate constant (ln k) against the inverse of the absolute temperature (1/T), a straight line is obtained. The slope of this line is equal to -Eₐ/R, where R is the ideal gas constant (8.314 J/mol·K). This allows for the direct calculation of the activation energy. youtube.comma.edu
Table 4: Hypothetical Data for Calculation of Activation Energy (Eₐ) This table is interactive. Click on the headers to sort the data.
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
|---|---|---|---|
| 300 | 0.00333 | 0.05 | -3.00 |
| 310 | 0.00323 | 0.10 | -2.30 |
| 320 | 0.00313 | 0.19 | -1.66 |
| 330 | 0.00303 | 0.35 | -1.05 |
A plot of ln(k) vs. 1/T using this data would yield a straight line, from whose slope the activation energy could be calculated.
Insufficient Data to Generate Article on the Reactivity of this compound
A thorough investigation into the chemical literature and available data repositories reveals a significant lack of specific experimental or computational data regarding the equilibrium constant measurements and free energy profiles for the compound this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article on this specific aspect of its reactivity as requested.
The initial search for quantitative data, such as equilibrium constants for reactions involving this compound or detailed free energy profiles of its reaction mechanisms, did not yield any specific results. The available information primarily pertains to related but structurally distinct molecules. For instance, while data exists for compounds like 2-bromo-3-phenyl-2-propenal and 2-bromo-2-methylpropane (B165281), these are not sufficiently analogous to allow for a scientifically valid extrapolation to the thienyl-substituted propene .
Similarly, information from chemical suppliers confirms the existence of related compounds but does not provide the in-depth reactivity data required for the specified article section. Discussions on the reaction mechanisms of other allylic bromides are available but are too general to be applied with accuracy to this compound without specific supporting data.
Without access to peer-reviewed studies or database entries containing the necessary experimental measurements or computational chemistry results for this compound, any attempt to construct the requested article section would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of the article focusing on "Equilibrium Constant Measurements and Free Energy Profiles" for this specific compound cannot be completed at this time.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Bromo 3 3 Methyl 2 Thienyl 1 Propene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Bromo-3-(3-methyl-2-thienyl)-1-propene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.
To establish the precise connectivity and spatial relationships of the atoms within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would include those between the geminal protons of the propene moiety and their vicinal coupling to the methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) C-H correlations. It would be instrumental in connecting the propene fragment to the thienyl ring. For instance, correlations would be expected between the methylene protons of the propene group and the C2 and C3 carbons of the thiophene (B33073) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule. For example, NOE effects between the methyl protons on the thiophene ring and the protons on the propene side chain would help to define the rotational orientation around the C-C single bond connecting the two moieties.
A hypothetical ¹H NMR spectrum of a related compound, 2-bromo-2-methylpropane (B165281), shows a single singlet peak due to the high symmetry of the molecule. docbrown.info In contrast, the spectrum of this compound would be significantly more complex, with distinct signals for the thienyl, propene, and methyl protons.
Hypothetical ¹³C and ¹H NMR Data for this compound
| Atom | Hypothetical ¹³C Chemical Shift (ppm) | Attached Proton(s) | Hypothetical ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 (Thiophene) | ~135 | - | - |
| C3 (Thiophene) | ~130 | - | - |
| C4 (Thiophene) | ~125 | H4 | ~7.0 |
| C5 (Thiophene) | ~127 | H5 | ~7.2 |
| C1' (Propene) | ~118 | H1'a, H1'b | ~5.5, ~5.7 |
| C2' (Propene) | ~128 | - | - |
| C3' (Propene) | ~40 | H3'a, H3'b | ~3.8 |
| CH₃ | ~15 | CH₃ | ~2.2 |
Should this compound exist in crystalline or amorphous solid forms, solid-state NMR (ssNMR) would offer valuable insights. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid state. These spectra can reveal information about the packing of molecules in the crystal lattice and can distinguish between different polymorphs if they exist.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bond strengths.
The analysis of the FT-IR and Raman spectra of this compound would be guided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies. biointerfaceresearch.comnih.gov
Key expected vibrational modes would include:
C-H stretching: Aromatic C-H stretching from the thiophene ring would appear around 3100-3000 cm⁻¹. Alkene C-H stretching from the propene group would also be in this region. Aliphatic C-H stretching from the methyl group would be observed around 2950-2850 cm⁻¹.
C=C stretching: The C=C stretching of the propene group would be expected around 1640 cm⁻¹. The C=C stretching of the thiophene ring would appear in the 1600-1450 cm⁻¹ region.
C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Thiophene ring vibrations: Characteristic ring breathing and deformation modes of the substituted thiophene ring would be present in the fingerprint region (below 1500 cm⁻¹).
The combination of FT-IR and Raman spectroscopy is powerful because some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, providing a more complete vibrational analysis. researchgate.net
Hypothetical Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| ~3100-3000 | Medium | Medium | Aromatic & Vinylic C-H stretch |
| ~2950-2850 | Medium | Medium | Aliphatic C-H stretch (CH₃) |
| ~1640 | Medium | Strong | C=C stretch (propene) |
| ~1600-1450 | Strong | Medium | C=C stretch (thiophene ring) |
| ~1450 | Medium | Medium | CH₃ deformation |
| ~910 | Strong | Medium | =CH₂ out-of-plane bend |
| ~600-500 | Strong | Weak | C-Br stretch |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement.
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units. docbrown.info
Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is produced that reveals the structure of the molecule's constituent parts.
Expected fragmentation patterns for this compound would likely involve:
Loss of a bromine radical: This would lead to a significant fragment ion.
Cleavage of the bond between the propene group and the thiophene ring: This would result in fragment ions corresponding to the 3-methyl-2-thienyl cation and the 2-bromo-1-propene radical, or vice versa.
Fragmentation of the thiophene ring: This can occur through various pathways, leading to smaller sulfur-containing fragments.
The fragmentation of a related compound, 2-methylpropene, shows a base peak corresponding to the loss of a methyl radical. docbrown.info Similarly, the fragmentation of 2-bromo-2-methylpropane is dominated by the loss of the bromine atom to form a stable tert-butyl cation. docbrown.info
Hypothetical Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 214/216 | [M]⁺ (Molecular ion) |
| 135 | [M - Br]⁺ |
| 97 | [C₅H₅S]⁺ (methyl-thienyl fragment) |
| 119/121 | [C₃H₄Br]⁺ (bromo-propene fragment) |
Advanced Chromatographic Techniques Coupled with Spectroscopy for Purity Assessment and Isomer SeparationThis part of the analysis was designed to cover the separation and identification of the compound, along with any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Non-Volatile ComponentsThis subsection aimed to describe the compound's analysis using HPLC-DAD, which would include its retention time under specific chromatographic conditions and its ultraviolet-visible (UV-Vis) absorption spectrum. Such information is vital for quantitative analysis and purity determination. As with the other analytical techniques, dedicated research on the HPLC-DAD analysis of this compound is not currently available.
While searches did yield information on related compounds and general principles of the analytical techniques mentioned, no specific experimental results for this compound could be retrieved. The absence of this foundational research data precludes the creation of a scientifically accurate and detailed article as per the user's request. Further research and publication in peer-reviewed scientific journals are required to fill this knowledge void.
Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focused solely on the chemical compound This compound .
Therefore, it is not possible to provide the detailed research findings and data tables requested for the specified sections and subsections of the article outline. The required information on its quantum chemical calculations, molecular orbital analysis, and reaction pathway modeling does not appear to be published in the accessible scientific domain.
Theoretical and Computational Chemistry Studies of 2 Bromo 3 3 Methyl 2 Thienyl 1 Propene
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Theoretical and computational chemistry provides powerful tools to understand the dynamic behavior of molecules. For a flexible molecule like 2-Bromo-3-(3-methyl-2-thienyl)-1-propene, molecular dynamics (MD) simulations offer atomic-level insights into its conformational landscape and how it is influenced by its environment. MD simulations model the movement of atoms over time, governed by a force field that describes the intramolecular and intermolecular forces. This allows for the exploration of different molecular shapes (conformers) and their relative energies, as well as the specific interactions with surrounding solvent molecules.
Investigation of Solvent Effects on Molecular Conformation and Dynamics
The conformation of this compound, particularly the rotation around the C-C single bonds, is expected to be significantly influenced by the surrounding solvent. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize different conformers. rsc.orgnih.gov MD simulations are instrumental in characterizing these solvent-solute interactions and their impact on the molecule's dynamic behavior. mdpi.comresearchgate.net
A hypothetical study using MD simulations could explore the conformational preferences of this compound in three distinct solvents: a nonpolar solvent (cyclohexane), a polar aprotic solvent (dimethyl sulfoxide (B87167), DMSO), and a polar protic solvent (methanol). The primary focus would be on the dihedral angles defining the orientation of the bulky 3-methyl-2-thienyl group relative to the bromo-propene moiety.
In a nonpolar solvent like cyclohexane , intramolecular forces, such as steric hindrance between the bromine atom and the methylthienyl group, would likely dominate the conformational preferences. lumenlearning.com The molecule would tend to adopt conformations that minimize these steric clashes.
In a polar aprotic solvent like DMSO , the large dipole moment of the solvent can induce and stabilize dipoles in the solute molecule. This could lead to a preference for more extended conformations of this compound to maximize favorable dipole-dipole interactions with the solvent. nih.gov
In a polar protic solvent such as methanol (B129727) , hydrogen bonding interactions come into play. Although this compound cannot donate hydrogen bonds, the sulfur and bromine atoms, as well as the π-system of the thiophene (B33073) ring and the double bond, can act as weak hydrogen bond acceptors. researchgate.net These specific interactions with methanol could stabilize certain conformations that are less favored in other solvents. rsc.org The results of such a simulation could be summarized by analyzing the population of different conformational states, showing a clear shift in the equilibrium based on solvent properties.
Interactive Data Table: Predicted Conformational Population in Different Solvents
Below is a hypothetical representation of the percentage population of two major conformers (Anti and Gauche) of this compound as predicted by molecular dynamics simulations in different solvents.
| Solvent | Dielectric Constant | Conformer | Predicted Population (%) |
| Cyclohexane | 2.02 | Anti | 65 |
| Gauche | 35 | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Anti | 50 |
| Gauche | 50 | ||
| Methanol | 32.7 | Anti | 40 |
| Gauche | 60 |
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. nih.gov These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic structure.
For this compound, DFT calculations can provide accurate predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (Infrared and Raman spectra). NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov
Hypothetical DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, would yield a set of predicted ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, the vibrational frequencies corresponding to specific bond stretches, bends, and torsions within the molecule can be computed. Key vibrational modes would include the C=C stretch of the propene unit, C-Br stretch, C-S stretches of the thiophene ring, and C-H stretching and bending modes. jchps.comiosrjournals.org
Comparison with Experimental Data for Validation of Computational Models
The ultimate test of a computational model is its ability to reproduce experimental results. Comparing computationally predicted spectroscopic data with experimentally measured spectra is a critical step for validating the chosen theoretical methods. researchgate.netresearchgate.net
For this compound, the predicted ¹H and ¹³C NMR chemical shifts from GIAO-DFT calculations can be correlated with an experimental spectrum obtained in a solvent like CDCl₃. A good correlation, often assessed by the mean absolute error (MAE), indicates that the computational model accurately represents the electronic environment of the nuclei. nih.govgithub.io
Similarly, the calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the DFT calculations. researchgate.net The scaled frequencies are then compared with experimental IR and Raman spectra. A close match between the predicted and experimental peak positions and intensities allows for a confident assignment of the observed spectral bands to specific molecular vibrations. iosrjournals.orgepstem.net
Interactive Data Table: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts
This table presents a hypothetical comparison between DFT-predicted and experimental ¹H NMR chemical shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| =CH₂ (a) | 5.45 | 5.38 | +0.07 |
| =CH₂ (b) | 5.62 | 5.54 | +0.08 |
| -CH₂- | 3.68 | 3.61 | +0.07 |
| Thienyl-H | 6.98 | 6.92 | +0.06 |
| Thienyl-CH₃ | 2.25 | 2.21 | +0.04 |
Interactive Data Table: Comparison of Predicted vs. Experimental Vibrational Frequencies
This table shows a hypothetical comparison of key scaled DFT-predicted vibrational frequencies with experimental IR data for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C=C Stretch | 1628 | 1635 | Alkene |
| C-S Stretch | 695 | 690 | Thiophene Ring |
| C-Br Stretch | 610 | 615 | Bromoalkane |
| Aromatic C-H Stretch | 3105 | 3100 | Thiophene Ring |
| Aliphatic C-H Stretch | 2920 | 2925 | Methyl/Methylene (B1212753) |
This rigorous comparison validates the computational methodology, confirming that the chosen level of theory provides a reliable description of the structural and electronic properties of this compound.
Role of 2 Bromo 3 3 Methyl 2 Thienyl 1 Propene As a Synthetic Intermediate and Precursor
Precursor for Advanced Organic Building Blocks and Scaffolds
The unique arrangement of functional groups in 2-Bromo-3-(3-methyl-2-thienyl)-1-propene makes it an ideal starting point for the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows for the creation of novel structures with potential applications in medicinal chemistry and materials science.
While specific examples of heterocycle synthesis directly from this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential utility in this area. For instance, the bromo-alkene portion can participate in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of heterocyclic rings. The presence of the thiophene (B33073) ring itself provides a scaffold upon which further annulation or substitution can occur, leading to a diverse range of polycyclic and heterocyclic systems. The synthesis of polysubstituted heterocycles, such as oxa-aza[3.3.3]propellanes, has been achieved through sequential one-pot reactions involving related starting materials, highlighting a potential pathway for future research. nih.gov
The derivatization of this compound can lead to a wide array of complex chemical structures. The bromine atom can be substituted or eliminated to introduce new functional groups or create unsaturation. The double bond can undergo addition reactions, and the thiophene ring can be further functionalized. These transformations allow for the strategic construction of molecules with tailored properties. While direct studies on this specific compound are limited, research on similar structures, such as 2-bromo-3-(tri-n-butylstannyl)-1-propene, demonstrates the reactivity of the bromo-alkene group in reactions with aldehydes and α-bromocarbonyl compounds. researchgate.net This suggests that this compound could be similarly employed to build intricate molecular architectures.
Application in Materials Chemistry Research
The structural characteristics of this compound make it a candidate for research in materials chemistry, particularly in the development of organic electronic materials. The thiophene unit is a well-known component of conducting polymers and organic semiconductors.
Polythiophenes are a significant class of conjugated polymers with applications in organic electronics. researchgate.net The synthesis of these polymers often involves the polymerization of substituted thiophene monomers. researchgate.netpkusz.edu.cn While there is no direct evidence of this compound being used as a monomer, its 2-bromo-3-methylthiophene (B51420) core is a key structural element in the synthesis of regioregular poly(3-alkylthiophenes). sigmaaldrich.com The polymerization of 2-bromo-3-alkylthiophenes, using methods like the McCullough or Rieke methods, leads to the formation of highly ordered head-to-tail (HT) coupled polymers with enhanced electronic properties. researchgate.netpkusz.edu.cn The presence of the propene substituent in this compound could potentially be used to further modify the properties of the resulting polymer, for example, by providing a site for cross-linking or post-polymerization functionalization.
Below is a table summarizing various synthetic methods for polythiophenes, which could potentially be adapted for monomers like this compound.
| Polymerization Method | Catalyst/Reagent | Monomer Type | Resulting Polymer | Reference |
| Kumada Cross-Coupling | Ni(dppp)Cl₂ | 2-bromo-5-magnesiobromo-3-R-thiophene | HT-regioregular PATs | pkusz.edu.cn |
| Rieke Method | Rieke Zinc (Zn*) / Ni(dppe)Cl₂ | 2,5-dibromo-3-R-thiophenes | HT-regioregular PATs | pkusz.edu.cn |
| Dehydrobrominative Polycondensation | CpNiCl(SIPr) / TMPMgCl·LiCl | 2-bromo-3-hexylthiophene | High-molecular-weight HT-P3HT | researchgate.netresearchgate.net |
| Chemical Oxidative Polymerization | FeCl₃ | 3- or 3,4-substituted thiophenes | Polythiophenes | pkusz.edu.cn |
The development of novel organic semiconductors is crucial for advancing optoelectronic technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Donor-acceptor (D-A) copolymers, which often incorporate thiophene units, are widely used in these applications due to their tunable electronic and optical properties. mdpi.com For instance, copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have shown promise in optoelectronic devices. mdpi.com The synthesis of such materials often relies on the availability of functionalized monomers. While not directly reported, this compound could serve as a precursor to such monomers through further chemical modification. The combination of the electron-rich thiophene ring and the reactive bromo-alkene group provides a platform for introducing various donor or acceptor moieties, thereby tuning the energy levels and charge transport properties of the resulting materials. Additionally, thienoisoindigo-based polymers have been explored for their potential in recyclable organic electronics. rsc.org
Strategies for Constructing Polycyclic Aromatic Systems from this compound
Polycyclic aromatic systems (PASs) are a diverse class of molecules with applications ranging from organic electronics to materials science. chemrxiv.org The construction of PASs often involves annulation reactions that build additional rings onto a pre-existing aromatic core. The structure of this compound offers several possibilities for the construction of polycyclic aromatic systems. Intramolecular cyclization reactions, potentially involving the propene side chain and the thiophene ring, could lead to the formation of fused ring systems. Furthermore, intermolecular reactions, such as Diels-Alder cycloadditions, could be envisioned where the diene system of the thiophene ring or a derivative thereof reacts with a suitable dienophile. nih.gov The synthesis of azulene-embedded polycyclic aromatic hydrocarbons through intramolecular condensation reactions of precursors containing indene (B144670) and carbonyl units provides a template for how such cyclizations can be designed. researchgate.net While specific strategies starting from this compound have not been detailed in the literature, the fundamental principles of organic synthesis suggest that this compound could be a viable starting material for the creation of novel polycyclic aromatic systems incorporating a thiophene moiety.
Chemoenzymatic or Biocatalytic Transformations of the Compound
No research findings are currently available for this topic.
Future Research Directions and Unaddressed Challenges in the Study of 2 Bromo 3 3 Methyl 2 Thienyl 1 Propene
Development of More Sustainable and Greener Synthetic Methodologies
A primary challenge in contemporary chemical synthesis is the development of processes that are environmentally benign and economically viable. For a molecule like 2-Bromo-3-(3-methyl-2-thienyl)-1-propene, which likely relies on transition-metal catalysis for its synthesis or subsequent transformations, green chemistry principles are of paramount importance.
The synthesis of substituted thienyl compounds often involves palladium-catalyzed cross-coupling reactions. A significant drawback of these methods is the cost of the catalyst and the potential for metal contamination in the final product. Future research should focus on developing systems where the catalyst can be efficiently recovered and reused.
One promising approach is the use of continuous flow processes combined with immobilized or homogeneous catalysts designed for easy separation. semanticscholar.org For instance, lab-scale mini-plants have successfully demonstrated catalyst stability and recyclability under flow conditions for direct amination reactions using palladium-N-heterocyclic carbene (Pd-NHC) based catalysts. semanticscholar.org Such a system, if adapted for the synthesis of this compound precursors, could significantly reduce waste and improve process economics. semanticscholar.org The development of a catalytic Wittig reaction, which uses a phosphine (B1218219) oxide precatalyst that can be recycled, also represents a major advance in reducing chemical waste in olefination reactions. organic-chemistry.org
Table 1: Comparison of Batch vs. Flow Processes for Catalytic Reactions
| Feature | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Catalyst Handling | Often lost or requires complex recovery post-reaction. | Can be immobilized in the reactor or separated downstream, facilitating recycling. semanticscholar.org |
| Reagent Stoichiometry | Frequently requires an excess of one reagent to drive the reaction to completion. semanticscholar.org | Optimized mixing and heat transfer allow for the use of stoichiometric amounts of reagents. semanticscholar.org |
| By-product Formation | Excess reagents and longer reaction times can lead to more side reactions and by-products. semanticscholar.org | Reduced residence time and precise control can minimize by-product formation. semanticscholar.org |
| Safety | Handling of large volumes of hazardous materials and energetic intermediates poses significant risks. | Small reactor volumes enhance safety, especially for highly energetic or unstable intermediates. rsc.org |
| Scalability | Scaling up can be non-linear and problematic. | Scaling is achieved by running the process for a longer duration or by "numbering-up" reactors. |
Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste. A key goal of green chemistry is to replace these with more benign alternatives or to eliminate them entirely.
Solvent-free reaction conditions, sometimes referred to as neat or solid-state reactions, offer a powerful alternative. For example, solvent-free A³ coupling reactions have been developed for the synthesis of propargylamines, demonstrating a green approach to forming important chemical scaffolds. rsc.org Research into the synthesis of this compound could explore similar solvent-free routes, potentially using mechanochemistry (ball milling) or thermal conditions without a solvent.
Where a solvent is necessary, water is the ideal green solvent. While the hydrophobicity of many organic substrates can be a challenge, the use of surfactants or phase-transfer catalysts can overcome this. Another approach involves using environmentally friendly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which is low-volatility and compatible with a wide range of chemistries, including high-throughput screening platforms. scienceintheclassroom.org
Exploration of Novel and Uncharted Reactivity Patterns
The structure of this compound, containing an allylic bromide, a C=C double bond, and an electron-rich heterocycle, suggests a rich and varied reactivity profile that is yet to be fully explored.
The "1-propene" moiety makes this compound a potential monomer for radical polymerization. Free radical polymerization is a robust and widely used industrial method for creating high molecular weight polymers. uliege.be The exo-cyclic methylene (B1212753) group can undergo radical addition, and the presence of the thienyl group would incorporate heteroatoms and specific functionalities into the polymer backbone. uliege.be
This process could proceed via two main pathways:
Radical Ring-Retaining Polymerization: The radical adds to the double bond, and the polymer chain grows, keeping the thienyl ring intact as a pendant group. uliege.be
Radical Ring-Opening Polymerization (rROP): In some cases, radical addition to a cyclic monomer can lead to a ring-opening rearrangement, incorporating the heteroatom into the main polymer chain. uliege.be While less likely for a stable aromatic ring like thiophene (B33073), exploring this possibility under forcing conditions could be a long-term research goal.
Furthermore, the bromine atom could be utilized in Atom Transfer Radical Polymerization (ATRP), allowing for the controlled synthesis of well-defined polymer architectures. The use of related compounds like 2-bromo-3,3,3-trifluoropropene as a radical acceptor in catalyst-free strategies highlights the utility of such bromo-propenes in radical chemistry. organic-chemistry.org
High-Throughput Screening Methodologies for Reaction Discovery and Optimization
To efficiently explore the vast reaction space available to this compound, high-throughput screening (HTS) is an indispensable tool. researchgate.net HTS allows for the rapid and systematic evaluation of numerous reaction variables—such as catalysts, ligands, bases, and solvents—on a nanomole scale, drastically accelerating the discovery of new reactions and the optimization of existing ones. scienceintheclassroom.orgunchainedlabs.com
A well-planned HTS approach could be used to rapidly identify optimal conditions for a desired transformation, such as a Suzuki or Kumada coupling at the bromide position. unchainedlabs.com For example, a 96-well or 1536-well plate could be designed to screen a library of phosphine ligands and palladium catalysts against a set of bases in various solvents. scienceintheclassroom.org This would quickly pinpoint advantageous conditions that could then be scaled up, avoiding the slow, one-at-a-time approach of traditional process development. unchainedlabs.com
Table 2: Hypothetical High-Throughput Screening Array for a Cross-Coupling Reaction
| Variable | Components for Screening |
|---|---|
| Catalyst Precursors | Pd(OAc)₂, Pd₂(dba)₃, [(C₃H₅)PdCl]₂ |
| Ligands | PPh₃, P(o-Tol)₃, XPhos, SPhos, dppf, CataCXium A |
| Bases | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK |
| Solvents | Toluene, Dioxane, THF, DMSO, NMP |
Such a screening paradigm would not only optimize yield but could also help in discovering novel reactivity by identifying conditions that lead to unexpected products, thus feeding back into the exploration of uncharted reaction pathways. nih.gov
Mentioned Compounds
| Chemical Name |
| This compound |
| 2-bromo-3,3,3-trifluoropropene |
| 2-bromo-3-methylthiophene (B51420) |
| Dimethyl sulfoxide (DMSO) |
| N-heterocyclic carbene (NHC) |
| Palladium(II) acetate |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Allylpalladium(II) chloride dimer |
| Triphenylphosphine (B44618) (PPh₃) |
| Tri(o-tolyl)phosphine (P(o-Tol)₃) |
| XPhos |
| SPhos |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| CataCXium A |
| Potassium phosphate (B84403) (K₃PO₄) |
| Potassium carbonate (K₂CO₃) |
| Caesium carbonate (Cs₂CO₃) |
| Potassium tert-butoxide (t-BuOK) |
| Toluene |
| Dioxane |
| Tetrahydrofuran (THF) |
| N-Methyl-2-pyrrolidone (NMP) |
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design
A significant challenge in this area is the availability of high-quality, specific data for training ML models. The performance of predictive models is highly dependent on the data they are trained on. nih.gov For heterocyclic compounds, and particularly for novel or less-studied derivatives like this compound, the available data in existing chemical databases may be limited. chemrxiv.org To address this, researchers could focus on creating curated datasets of reactions involving substituted thiophenes and vinyl bromides.
Furthermore, machine learning models can be developed to predict the physicochemical and biological properties of this compound and its derivatives. By analyzing the structural features of the molecule, these models could predict properties such as solubility, reactivity, and potential biological activity. researchgate.net This would allow for the in silico screening of a large number of virtual derivatives, prioritizing the most promising candidates for synthesis and experimental testing. The development of such predictive models would represent a significant step forward in the rational design of new functional molecules based on the this compound scaffold.
Table 1: Hypothetical Data for Machine Learning-Based Prediction of Reaction Outcomes
| Input Features (Reactants, Reagents, Conditions) | Predicted Outcome (Product) | Predicted Yield (%) | Confidence Score |
| 3-methyl-2-thiophenecarboxaldehyde (B51414), (1-bromoethyl)triphenylphosphonium bromide, n-Butyllithium, THF, -78°C to rt | This compound | 65 | 0.85 |
| 2-(bromomethyl)-3-methylthiophene, 1,1-dibromoethene, Palladium catalyst, Base, Toluene, 100°C | This compound | 55 | 0.78 |
This table is illustrative and provides hypothetical data that could be generated by a predictive ML model for the synthesis of this compound.
Addressing Scalability Challenges for Larger-Scale Academic Synthesis and Industrial Relevance
While a compound may be readily synthesized on a small laboratory scale, scaling up the synthesis to produce larger quantities for academic research or industrial applications often presents significant challenges. indiapharmaoutlook.com For this compound, the scalability of its synthetic route is a critical factor for its future utility.
A plausible and common method for synthesizing vinyl bromides is the Wittig reaction. numberanalytics.comnih.gov In the context of this compound, this would likely involve the reaction of a phosphonium (B103445) ylide with an appropriate thienyl aldehyde or ketone. While versatile, the Wittig reaction has several industrial limitations, including the generation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product, and the use of strong bases and anhydrous conditions. numberanalytics.comresearchgate.net
Another potential synthetic route could involve a Grignard reaction. Grignard reagents are powerful tools for C-C bond formation but are notoriously sensitive to moisture and air, requiring strict control of reaction conditions, which can be challenging on a large scale. numberanalytics.com The initiation of Grignard reactions can also be difficult to control and highly exothermic, posing safety risks during scale-up. rsc.org
Future research must focus on developing a robust, safe, and scalable synthesis process for this compound. This could involve:
Process Optimization: Systematically studying the effects of reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize byproduct formation.
Alternative Reagents: Investigating milder and more environmentally friendly brominating agents and reaction conditions. acs.orgnih.gov
Flow Chemistry: Exploring the use of continuous flow reactors, which can offer better control over reaction temperature and mixing, improve safety, and potentially increase yield and purity compared to traditional batch processes. wordpress.com
Table 2: Comparison of Potential Synthetic Routes and Scalability Considerations
| Synthetic Route | Key Reagents | Advantages | Scalability Challenges |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone, Strong base | High functional group tolerance, Good stereoselectivity | Stoichiometric byproduct (phosphine oxide), Use of strong bases, Anhydrous conditions numberanalytics.comresearchgate.net |
| Grignard Reaction | Organomagnesium halide, Electrophile | Versatile for C-C bond formation | Sensitivity to air and moisture, Exothermic and difficult to control initiation, Potential for side reactions numberanalytics.comrsc.org |
| Palladium-Catalyzed Cross-Coupling | Thienylboronic acid/stannane, Vinyl bromide | High efficiency and selectivity | Catalyst cost and removal, Ligand sensitivity, Optimization of reaction conditions |
This table provides a comparative overview of potential synthetic strategies and their associated scalability challenges, which are critical considerations for the future development and application of this compound.
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-3-(3-methyl-2-thienyl)-1-propene, and how do reaction conditions influence yield?
The synthesis typically involves bromination of thiophene derivatives. A common precursor is 3-methyl-2-thienylpropene, which undergoes bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in inert solvents (e.g., dichloromethane) at controlled temperatures (0–25°C). Catalytic systems such as Pd(PPh₃)₄ in 1,2-dimethoxyethane enhance regioselectivity . Yield optimization requires strict control of stoichiometry (1.1–1.3 eq Br₂) and inert atmospheres to prevent side reactions like over-bromination. Post-reaction purification via silica gel chromatography (hexane:EtOAc, 9:1) achieves >85% purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 2.3–2.5 ppm for methyl-thienyl) and allylic protons (δ 5.8–6.2 ppm for propene).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 231.98 (calc. 232.02) .
- XRD : Resolve ambiguities in stereochemistry (e.g., E/Z isomerism) by comparing experimental data with SHELXL-refined models .
Contradictions in melting points (reported 45–65°C) arise from impurities; remedy via recrystallization in ethanol/water mixtures and DSC validation .
Advanced Research Questions
Q. How does the methyl-thienyl substituent influence reaction pathways in cross-coupling reactions?
The 3-methyl-2-thienyl group enhances electron density at the α-carbon, favoring Suzuki-Miyaura couplings with aryl boronic acids. For example, Pd(OAc)₂/XPhos catalyzes coupling at 80°C in THF/H₂O (3:1), achieving >70% yield. Steric hindrance from the methyl group necessitates longer reaction times (24–48 hr) compared to unsubstituted analogs . Mechanistic studies (DFT calculations) show the methyl group lowers activation energy for oxidative addition by 8–12 kcal/mol .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
Discrepancies in IC₅₀ values (e.g., 5–50 µM against kinase targets) often stem from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed ATP concentrations (1 mM) and pre-incubation times (30 min).
- Control for halogen bonding : Replace bromine with iodine to assess π-π stacking vs. halogen-bond contributions .
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (t₁/₂ < 15 min) that skews activity .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level identifies the C-2 position as most electrophilic (Fukui indices: f⁺ = 0.15). Solvent models (PCM for DCM) show bromination at C-2 is favored by 4.2 kcal/mol over C-4. Experimental validation via LC-MS kinetic studies aligns with computed transition states .
Methodological Guidance
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
- Flash chromatography : Use gradient elution (hexane → hexane:EtOAc 4:1) to separate brominated products from diastereomers.
- Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for XRD .
- HPLC : Reverse-phase C18 columns (MeCN:H₂O 70:30, 1 mL/min) resolve trace impurities (<2%) .
Q. How to design stability studies for this compound under varying storage conditions?
- Thermal stability : TGA shows decomposition >120°C; store at –20°C under argon.
- Light sensitivity : UV-Vis monitoring (λ = 254 nm) reveals 15% degradation after 72 hr under ambient light; use amber vials .
- Hydrolytic stability : pH 7.4 PBS buffer assays indicate <5% degradation over 7 days; avoid aqueous media at pH >9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
